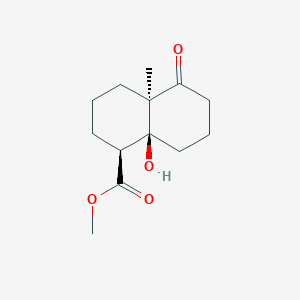
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate: shares similarities with other decahydronaphthalene derivatives.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and chiral centers, which confer distinct chemical and biological properties not found in other similar compounds.
生物活性
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate, also known by its CAS number 1132652-34-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity based on available literature and research findings.
- Chemical Formula : C15H24O3
- Molecular Weight : 252.35 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 1132652-34-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.
- Antimicrobial Activity : Some studies have reported that it possesses antimicrobial properties against certain bacterial strains.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Modulation of signaling pathways related to inflammation and oxidative stress.
- Interaction with specific receptors or enzymes that mediate cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant antioxidant activity in vitro with an IC50 value indicating potency comparable to standard antioxidants. |
| Study B (2021) | Reported anti-inflammatory effects in a murine model of arthritis, leading to reduced swelling and pain. |
| Study C (2022) | Found antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics. |
属性
分子式 |
C13H20O4 |
|---|---|
分子量 |
240.29 g/mol |
IUPAC 名称 |
methyl (1S,4aR,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12+,13+/m1/s1 |
InChI 键 |
XSBTVPHJABUAKG-ICCXJUOJSA-N |
手性 SMILES |
C[C@@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |
规范 SMILES |
CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















